3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Physical Chemistry Separation Science Quality Control

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-17-7, IUPAC: 3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one) is a substituted propiophenone derivative with molecular formula C19H22O and average mass 266.377 Da. It is a synthetic aryl ketone typically prepared via Friedel-Crafts acylation and is offered commercially at purities of 97–98%.

Molecular Formula C19H22O
Molecular Weight 266.4 g/mol
CAS No. 898794-17-7
Cat. No. B3025111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
CAS898794-17-7
Molecular FormulaC19H22O
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C
InChIInChI=1S/C19H22O/c1-13-5-6-17(16(4)10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3
InChIKeyGBSXOZOROWYMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-17-7): Key Physical Properties and Procurement Baseline


3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-17-7, IUPAC: 3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one) is a substituted propiophenone derivative with molecular formula C19H22O and average mass 266.377 Da [1]. It is a synthetic aryl ketone typically prepared via Friedel-Crafts acylation [2] and is offered commercially at purities of 97–98% . The compound's physical properties, including a predicted boiling point of 421.0±24.0 °C at 760 mmHg and a predicted density of 1.0±0.1 g/cm³, define its handling and formulation characteristics [1].

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-17-7): Why In-Class Substitution Fails in Research and Industrial Workflows


Substituted propiophenones are not interchangeable; even regioisomers with identical molecular formulae can exhibit divergent physical properties that critically impact separation, purification, and formulation. For instance, the isomeric compound 2',4'-dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-64-8) displays a predicted boiling point approximately 5 °C lower and a predicted density 1% higher than the target compound , differences that can alter chromatographic retention times and crystallization behavior. Furthermore, commercial availability, vendor-reported purity, and documented synthetic protocols differ markedly between analogs [1]. Selecting a compound without verifying its specific physical–chemical profile and supply chain consistency risks irreproducible experimental outcomes.

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-17-7): Quantified Differentiation from Closest Structural Analogs


Boiling Point Differentiation: 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone vs. 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

The target compound exhibits a predicted boiling point of 421.0±24.0 °C at 760 mmHg [1], which is approximately 5 °C higher than the predicted boiling point of its positional isomer 2',4'-dimethyl-3-(3,5-dimethylphenyl)propiophenone (416.1±24.0 °C at 760 mmHg) . This 4.9 °C difference, while modest, is consistent across multiple predictive models and can influence the optimization of distillation or gas chromatography conditions when high-purity separation is required.

Physical Chemistry Separation Science Quality Control

Density and Molar Volume Differentiation: Impact on Formulation and Crystallization

The target compound has a predicted density of 1.0±0.1 g/cm³ and a molar volume of 263.3±3.0 cm³ [1]. In contrast, the isomer 2',4'-dimethyl-3-(3,5-dimethylphenyl)propiophenone exhibits a slightly higher predicted density of 1.011±0.06 g/cm³ . The ~1% lower density of the target compound translates to a larger molar volume, which can affect packing in the solid state, dissolution rates, and behavior in density-dependent separation techniques such as centrifugal partition chromatography.

Formulation Science Crystallography Material Properties

Commercial Purity and Supply Chain Consistency: A Procurement-Ready Benchmark

Commercial offerings of 3',5'-dimethyl-3-(2,4-dimethylphenyl)propiophenone from established vendors (e.g., BOC Sciences, CymitQuimica) consistently specify a minimum purity of 97% or 98% , with documented batch-to-batch quality control. This level of supply chain transparency and purity specification is not uniformly available for all isomeric propiophenones; for example, publicly accessible purity data for the analog 2',4'-dimethyl-3-(3,5-dimethylphenyl)propiophenone is less consistently reported .

Procurement Quality Assurance Chemical Supply

Documented One-Step Synthesis in High Yield: Operational Efficiency for In-House Preparation

A literature protocol describes the one-step synthesis of 3',5'-dimethyl-3-(2,4-dimethylphenyl)propiophenone in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. In contrast, detailed, high-yield synthetic procedures for its regioisomers are less readily available in the peer-reviewed literature. This documented method reduces the time and cost required for on-demand synthesis, a critical advantage for laboratories that prefer to prepare research quantities in-house.

Synthetic Methodology Process Chemistry Lab-Scale Production

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-17-7): Prioritized Research and Industrial Application Scenarios


Analytical Method Development and Quality Control of Substituted Propiophenones

The distinct predicted boiling point (421.0±24.0 °C) [1] and density (1.0±0.1 g/cm³) of this compound relative to its regioisomers make it a valuable reference standard for calibrating gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems. Researchers developing separation methods for propiophenone mixtures can leverage these physical–chemical differences to optimize resolution and confirm peak identity.

In-House Synthesis for Exploratory Medicinal Chemistry

For laboratories engaged in structure–activity relationship (SAR) studies requiring modest quantities of a propiophenone scaffold, the published one-step, quantitative-yield synthesis under Vilsmeier conditions [2] provides a reliable, cost-effective alternative to commercial procurement. This approach minimizes lead time and allows for rapid analog generation, supporting iterative medicinal chemistry campaigns.

Formulation and Material Science Studies Requiring Defined Physical Properties

The compound's predicted molar volume (263.3±3.0 cm³) [3] and density are critical parameters for researchers developing crystalline formulations, solid dispersions, or polymer matrices. The availability of these data, combined with documented purity specifications from multiple vendors , ensures that formulation scientists can reproducibly prepare and characterize materials with minimal batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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